2-{4-[(dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride
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Overview
Description
2-{4-[(dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a cyclohexane ring, making it a valuable molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride typically involves multiple steps, starting with the preparation of the core cyclohexane ring. The key steps include:
Formation of the Cyclohexane Ring: This can be achieved through various methods, such as the Diels-Alder reaction or other cycloaddition reactions.
Introduction of the Dimethylamino Group: This step involves the reaction of the cyclohexane ring with dimethylamine under specific conditions to introduce the dimethylamino group.
Attachment of the Acetic Acid Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-{4-[(dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
2-{4-[(dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: The compound can be used in the production of various chemical products, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-{4-[(dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the intended use of the compound.
Comparison with Similar Compounds
2-(methylamino)-2-(oxan-3-yl)acetic acid hydrochloride: This compound is structurally similar but lacks the dimethylamino group.
2-(dimethylamino)-2-(oxan-4-yl)acetic acid hydrochloride: This compound has a similar structure but with a different position of the dimethylamino group.
Uniqueness: 2-{4-[(dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride is unique due to the specific placement of the dimethylamino group on the cyclohexane ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
2680528-01-0 |
---|---|
Molecular Formula |
C10H20ClNO3 |
Molecular Weight |
237.7 |
Purity |
95 |
Origin of Product |
United States |
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